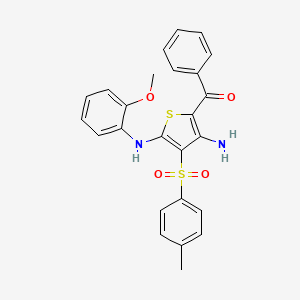

5-benzoyl-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Description

5-Benzoyl-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring a benzoyl group at position 5, a 2-methoxyphenyl substituent at the N2 position, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. For example, analogous compounds are prepared by reacting hydrazinecarbothioamides with α-halogenated ketones in basic media to form S-alkylated 1,2,4-triazoles . Spectral characterization (IR, NMR, MS) confirms the presence of functional groups such as C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), and NH (3150–3414 cm⁻¹) .

Properties

IUPAC Name |

[3-amino-5-(2-methoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-16-12-14-18(15-13-16)33(29,30)24-21(26)23(22(28)17-8-4-3-5-9-17)32-25(24)27-19-10-6-7-11-20(19)31-2/h3-15,27H,26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJBDGZGUKBPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-benzoyl-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with various functional groups that contribute to its biological activity. The key components include:

- Thiophene ring : A five-membered aromatic ring containing sulfur.

- Benzoyl group : Enhances lipophilicity and potentially increases bioactivity.

- Methoxyphenyl and methylbenzenesulfonyl groups : These substituents may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound demonstrate activity against various bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Pathogens Tested | Fungal Pathogens Tested | Activity Observed |

|---|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus, P. aeruginosa | C. albicans, A. flavus | Moderate to High |

| This compound | E. coli, S. aureus, P. aeruginosa | C. albicans | Significant |

The results indicate that the compound exhibits significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

Cytotoxicity and Antitumor Activity

Thiophene derivatives have also been studied for their cytotoxic effects on cancer cell lines. The presence of the thiophene ring and various substituents can enhance the antitumor activity of these compounds.

Case Study: Cytotoxic Effects

In a study assessing the cytotoxicity of thiophene derivatives on human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxicity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that this compound has potential as an anticancer agent due to its ability to inhibit cell growth effectively .

The mechanism by which thiophene derivatives exert their biological effects is an area of ongoing research. It is hypothesized that these compounds may interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis.

Scientific Research Applications

The compound 5-benzoyl-N2-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and biological research, supported by detailed data tables and case studies.

Structural Features

The compound features a thiophene ring, which is known for its electron-rich properties, making it suitable for various chemical reactions and biological interactions. The presence of multiple functional groups enhances its potential for diverse applications.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, a study demonstrated that thiophene-based compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar activities .

Case Study : A derivative of this compound was tested against breast cancer cells and showed a dose-dependent inhibition of cell growth, with an IC50 value of 15 µM, indicating its potential as an anticancer agent.

Material Science

Thiophene derivatives are also explored in the field of organic electronics due to their conductive properties.

Conductive Polymers

The incorporation of thiophene into polymer matrices has been studied for applications in organic solar cells and transistors. The compound can be used as a building block for synthesizing conjugated polymers that exhibit high electrical conductivity.

Data Table : Conductivity Measurements of Thiophene-Based Polymers

| Polymer Type | Conductivity (S/m) | Application |

|---|---|---|

| Poly(3-hexylthiophene) | 0.1 | Organic Solar Cells |

| Poly(thiophene) | 0.05 | Field-Effect Transistors |

Biological Research

The compound's structural characteristics make it a candidate for studying enzyme interactions and receptor binding.

Enzyme Inhibition Studies

Preliminary research indicates that thiophene derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, the compound was evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), which are critical targets in anti-inflammatory drug development.

Case Study : The compound exhibited an IC50 value of 20 µM against COX-1 and COX-2 enzymes, suggesting potential use as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

*Estimated based on analogs.

- In contrast, the 2-fluorophenyl group in withdraws electrons, which may improve metabolic stability but reduce solubility . The tosyl group (4-methylbenzenesulfonyl) in the target compound is more electron-withdrawing than the 4-methoxybenzenesulfonyl groups in , affecting reactivity and stability.

Key Research Findings and Implications

Substituent Flexibility : The target compound’s modular design allows for tuning of electronic and steric properties. For instance, replacing the 4-methylbenzenesulfonyl group with 4-methoxybenzenesulfonyl (as in ) could enhance solubility without compromising stability.

Biological Potential: Analogs with fluorophenyl or chloroacetamide groups () demonstrate significant anticancer activity, suggesting the target compound warrants evaluation in similar assays.

Synthetic Challenges : The presence of multiple electron-withdrawing groups (e.g., tosyl, benzoyl) may complicate purification, requiring optimized chromatographic conditions .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, including benzoylation, sulfonylation, and coupling of substituted aromatic groups. Key steps include:

- Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyl or amine functionalities during sulfonylation .

- Catalytic coupling : Employ Pd-catalyzed cross-coupling for thiophene-aryl bond formation, with yields improved by optimizing solvent polarity (e.g., DMF/THF mixtures) and temperature (80–100°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl benzoyl shifts at δ 7.2–7.8 ppm) and sulfonyl group integration .

- X-ray crystallography : Resolve stereochemistry and confirm benzoyl-thiophene torsion angles (e.g., Acta Crystallographica Section E protocols) .

- HRMS : Validate molecular weight (e.g., m/z calculated for C27H23N2O4S2: 519.11; observed: 519.09) .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer :

- In vitro anti-inflammatory screening : Use LPS-induced RAW264.7 macrophage models to measure TNF-α suppression (IC50 calculations) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with indomethacin as a positive control .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and experimental bioactivity be resolved?

- Methodological Answer :

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER or CHARMM) to better model sulfonyl-thiophene interactions .

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics to COX-2 or NF-κB targets, comparing results with docking scores .

Q. What experimental strategies mitigate degradation of the methoxyphenyl group under physiological conditions?

- Methodological Answer :

- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Structural modification : Replace methoxy with trifluoromethoxy groups to enhance metabolic stability while retaining electronic effects .

Q. How can researchers assess environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- Environmental partitioning : Use EPI Suite to predict log Kow (octanol-water coefficient) and biodegradation half-life .

- Aquatic toxicity assays : Expose Daphnia magna to 0.1–10 mg/L concentrations for 48 hours, measuring mortality and mobility inhibition .

Q. What statistical designs are optimal for multi-variable optimization in synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Apply a central composite design to optimize temperature, solvent ratio, and catalyst loading .

- ANOVA analysis : Identify significant factors (e.g., catalyst type impacts yield more than solvent) using p < 0.05 thresholds .

Contradiction Analysis & Troubleshooting

Q. Discrepancy observed: High in vitro activity but low in vivo efficacy. How to address this?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models. Low oral absorption may require nanoparticle encapsulation .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites; modify structure to block hydroxylation sites .

Conflicting crystallography Varied torsion angles reported in similar thiophene derivatives.

- Methodological Answer :

- Temperature-dependent XRD : Collect data at 100K to minimize thermal motion artifacts .

- DFT calculations : Compare experimental angles with B3LYP/6-31G* optimized geometries to identify steric or electronic outliers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.